molecular formula C7H16ClNO B1486257 N-(Tetrahydro-3-furanylmethyl)-1-ethanamine hydrochloride CAS No. 2206967-57-7

N-(Tetrahydro-3-furanylmethyl)-1-ethanamine hydrochloride

Cat. No. B1486257
M. Wt: 165.66 g/mol
InChI Key: ZYAVXTIZIIKHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Tetrahydro-3-furanylmethyl)-1-ethanamine hydrochloride, also known as N-THFMEHCl, is a synthetic drug which has been studied for its pharmacological properties and potential therapeutic applications. It is a derivative of the naturally occurring alkaloid tetrahydrofuran (THF), and is structurally related to the opioid analgesic, fentanyl. N-THFMEHCl has been studied for its ability to act as an agonist at the μ-opioid receptor, and its effects on the central nervous system.

Scientific Research Applications

N-(Tetrahydro-3-furanylmethyl)-1-ethanamine hydrochloride has been studied as a potential analgesic, sedative, and anxiolytic drug. It has been found to act as an agonist at the μ-opioid receptor, and its effects on the central nervous system have been investigated. N-(Tetrahydro-3-furanylmethyl)-1-ethanamine hydrochloride has also been studied for its potential use in the treatment of depression, anxiety, and pain.

Mechanism Of Action

N-(Tetrahydro-3-furanylmethyl)-1-ethanamine hydrochloride acts as an agonist at the μ-opioid receptor, which is found in the central nervous system and is involved in the regulation of pain, emotion, and reward. Upon binding to the receptor, N-(Tetrahydro-3-furanylmethyl)-1-ethanamine hydrochloride activates the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to a decrease in pain perception, as well as a decrease in anxiety and depression symptoms.

Biochemical And Physiological Effects

N-(Tetrahydro-3-furanylmethyl)-1-ethanamine hydrochloride has been found to have a range of biochemical and physiological effects. It has been found to decrease pain perception, reduce anxiety and depression symptoms, and produce sedative and hypnotic effects. It has also been found to reduce the production of pro-inflammatory cytokines, and to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

N-(Tetrahydro-3-furanylmethyl)-1-ethanamine hydrochloride has several advantages and limitations when used in laboratory experiments. Its advantages include its ability to act as an agonist at the μ-opioid receptor, its ability to reduce pain perception, and its ability to reduce the production of pro-inflammatory cytokines. Its limitations include its potential for drug tolerance and dependence, as well as its potential to cause side effects such as nausea, vomiting, and respiratory depression.

Future Directions

N-(Tetrahydro-3-furanylmethyl)-1-ethanamine hydrochloride has potential applications in the treatment of pain, depression, anxiety, and inflammatory disorders. Further research is needed to determine its safety and efficacy in humans, as well as its potential for drug tolerance and dependence. Other potential future directions for research include the development of novel synthetic derivatives of N-(Tetrahydro-3-furanylmethyl)-1-ethanamine hydrochloride, and the exploration of its potential use in combination with other drugs. Additionally, further research is needed to explore the mechanism of action of N-(Tetrahydro-3-furanylmethyl)-1-ethanamine hydrochloride, and to determine its potential therapeutic uses.

properties

IUPAC Name

N-(oxolan-3-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-2-8-5-7-3-4-9-6-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAVXTIZIIKHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Tetrahydro-3-furanylmethyl)-1-ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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